BSJ-01-175

説明

特性

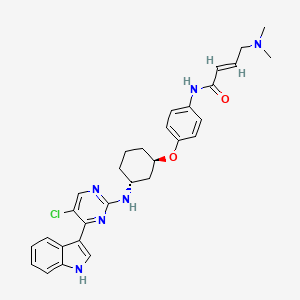

分子式 |

C30H33ClN6O2 |

|---|---|

分子量 |

545.1 g/mol |

IUPAC名 |

(E)-N-[4-[(1R,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]oxyphenyl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C30H33ClN6O2/c1-37(2)16-6-11-28(38)34-20-12-14-22(15-13-20)39-23-8-5-7-21(17-23)35-30-33-19-26(31)29(36-30)25-18-32-27-10-4-3-9-24(25)27/h3-4,6,9-15,18-19,21,23,32H,5,7-8,16-17H2,1-2H3,(H,34,38)(H,33,35,36)/b11-6+/t21-,23-/m1/s1 |

InChIキー |

DMUSMYYDKCXFKR-MRJIRHQNSA-N |

異性体SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)O[C@@H]2CCC[C@H](C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |

正規SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)OC2CCCC(C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Development of BSJ-01-175: A Covalent CDK12/13 Inhibitor for Ewing Sarcoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BSJ-01-175 is a novel, potent, and selective covalent dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). Developed through a structure-activity relationship (SAR) study of THZ531 derivatives, this compound has demonstrated significant preclinical efficacy, particularly in models of Ewing sarcoma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.

Introduction

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle and gene transcription.[1] While cell cycle CDKs have historically been the focus of cancer drug development, transcriptional CDKs, including CDK12 and CDK13, have emerged as promising therapeutic targets.[1] CDK12, in complex with Cyclin K, is a key regulator of transcriptional elongation through phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[1][2] Notably, CDK12 preferentially regulates the expression of long genes, including a significant number of DNA damage response (DDR) genes such as BRCA1 and BRCA2.[1][3] Inhibition of CDK12 can thus induce a "BRCAness" phenotype, rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[4]

Ewing sarcoma, a rare and aggressive bone and soft tissue cancer primarily affecting children and young adults, is characterized by a chromosomal translocation that results in the EWS-FLI1 fusion oncoprotein.[5][6] This fusion protein acts as an aberrant transcription factor, driving tumorigenesis. Recent studies have revealed a synthetic lethal interaction between the expression of EWS-FLI1 and the inhibition of CDK12, highlighting a potential therapeutic vulnerability.[7]

This compound was developed to exploit this vulnerability. It is a covalent inhibitor that irreversibly binds to a unique cysteine residue (Cys1039) in the C-terminal extension of CDK12, providing both high potency and selectivity.[1] This document details the discovery and preclinical evaluation of this compound, presenting key data and methodologies for the scientific community.

Discovery and Optimization

This compound was identified through a medicinal chemistry campaign aimed at improving the properties of the initial CDK12/13 covalent inhibitor, THZ531.[1] A focused library of THZ531 analogs was synthesized and screened to elucidate the structure-activity relationship.[1] This effort led to the identification of compounds with improved potency and selectivity. Among these, this compound exhibited the best microsomal stability and was therefore selected for further characterization.[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the covalent inhibition of CDK12 and CDK13.

Covalent Engagement of CDK12/13

This compound was designed as a targeted covalent inhibitor. It forms an irreversible covalent bond with Cysteine 1039 (Cys1039) located in a C-terminal extension of the CDK12 kinase domain.[1] This covalent modification was confirmed by mass spectrometry, which showed a mass increase of CDK12 consistent with the addition of a single molecule of this compound.[1] Subsequent proteolytic digestion and analysis identified Cys1039 as the exclusive site of modification.[1] A 3.0 Å co-crystal structure of this compound in complex with CDK12/CycK provided a structural basis for its selective targeting of Cys1039.[1]

Inhibition of RNA Polymerase II Phosphorylation and Gene Transcription

As a direct consequence of CDK12/13 inhibition, this compound potently inhibits the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[3] This leads to the downregulation of CDK12-targeted genes, particularly those involved in the DNA damage response (DDR) pathway, such as BRCA1 and BRCA2.[3][4]

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates potent inhibitory activity against its primary targets, CDK12 and CDK13, with significant selectivity over other cyclin-dependent kinases.

| Kinase Target | IC50 (nM) |

| CDK12 | 158 |

| CDK13 | 69 |

| CDK2 | >10,000 |

| CDK7 | 8,500 |

| CDK9 | 10,500 |

Table 1: In vitro kinase inhibitory activity of this compound.

In Vitro Cellular Activity

In cellular assays, this compound demonstrated potent anti-proliferative activity in Ewing sarcoma cell lines.

| Cell Line | Assay | Endpoint | Value |

| TC71 (Ewing Sarcoma) | Cell Viability | IC50 | Data not publicly available |

| Jurkat (C1039S mutant) | Cell Viability | Fold increase in viability vs WT | 5-fold |

Table 2: Cellular activity of this compound.

In Vivo Pharmacokinetics in Mice

The pharmacokinetic profile of this compound was evaluated in mice following intravenous (IV) and intraperitoneal (IP) administration.

| Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUClast (h*ng/mL) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |

| IV | 2 | 0.083 | 280 | 185 | 1.1 | 180 | 1.9 | - |

| IP | 10 | 0.25 | 262 | 340 | 1.5 | - | - | 19 |

Table 3: Pharmacokinetic parameters of this compound in mice.

In Vivo Efficacy in Ewing Sarcoma Patient-Derived Xenograft (PDX) Model

This compound demonstrated significant anti-tumor activity in a patient-derived xenograft (PDX) model of Ewing sarcoma (TC71).

| Animal Model | Treatment | Dosing Schedule | Outcome |

| Female nude mice (BALB/c, 7-8 weeks) with TC71 xenografts | This compound (10 mg/kg) | Intraperitoneal, daily for 3 weeks | Significant suppression of tumor growth |

Table 4: In vivo efficacy of this compound. (Note: Quantitative tumor volume data is not publicly available).

Experimental Protocols

In Vitro Kinase Assays

Protocol: Radiometric Kinase Assay

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Dilute recombinant human CDK12/Cyclin K or CDK13/Cyclin K to the desired concentration in the reaction buffer.

-

Prepare a stock solution of the substrate, His-tagged c-Myc (amino acids 17-167), in the reaction buffer.

-

Prepare serial dilutions of this compound in DMSO, then further dilute in the reaction buffer.

-

Prepare a stock solution of [γ-³³P]ATP.

-

-

Reaction Setup:

-

In a 96-well plate, add the diluted enzyme, substrate, and this compound (or DMSO for control).

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding [γ-³³P]ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).

-

Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of incorporated ³³P using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Note: Commercial kits such as ADAPTA or Z'LYTE from Invitrogen can also be used following the manufacturer's instructions.

Confirmation of Covalent Binding by Mass Spectrometry

Protocol: Confirmation of Covalent Binding

-

Incubation:

-

Incubate recombinant CDK12/Cyclin K complex with a 10-fold molar excess of this compound in an appropriate buffer at room temperature for a defined period (e.g., 1 hour).

-

-

Intact Protein Analysis:

-

Analyze the reaction mixture by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the intact CDK12 protein.

-

Compare the mass of the treated CDK12 with an untreated control to confirm a mass shift corresponding to the molecular weight of this compound.

-

-

Proteolytic Digestion:

-

Denature and reduce the protein sample.

-

Alkylate free cysteines with iodoacetamide.

-

Digest the protein with a specific protease, such as GluC.

-

-

Peptide Analysis:

-

Analyze the resulting peptide mixture by Capillary Electrophoresis-Mass Spectrometry (CE-MS) or LC-MS/MS.

-

Identify the peptide containing the covalent modification by its specific mass-to-charge ratio.

-

-

Site of Modification Identification:

-

Perform tandem mass spectrometry (MS/MS) on the modified peptide to fragment it.

-

Analyze the fragmentation pattern to pinpoint the exact amino acid residue that is covalently modified, confirming it as Cys1039.

-

Mouse Liver Microsomal Stability Assay

Protocol: Microsomal Stability Assay

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a reaction mixture containing mouse liver microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and MgCl₂.

-

Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

-

Incubation:

-

In a 96-well plate, add the reaction mixture and the this compound solution.

-

Pre-warm the plate to 37°C.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

-

Time Points and Reaction Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the amount of remaining this compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t₁/₂) as 0.693/k.

-

In Vivo Efficacy Study in a PDX Model

Protocol: Ewing Sarcoma PDX Efficacy Study

-

Animal Model:

-

Use female immunodeficient mice (e.g., BALB/c nude), 7-8 weeks old.

-

-

Tumor Implantation:

-

Subcutaneously implant TC71 Ewing sarcoma cells into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

-

Treatment Groups:

-

Randomize mice into treatment and vehicle control groups.

-

-

Drug Administration:

-

Prepare a formulation of this compound for intraperitoneal (IP) injection.

-

Administer this compound at 10 mg/kg daily via IP injection for 3 weeks.

-

Administer the vehicle to the control group on the same schedule.

-

-

Monitoring:

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy.

-

Conclusion

This compound is a promising preclinical candidate that has demonstrated potent and selective covalent inhibition of CDK12/13. Its mechanism of action, involving the suppression of key DDR genes, provides a strong rationale for its development as a therapeutic for Ewing sarcoma and potentially other cancers with similar vulnerabilities. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug developers interested in advancing the understanding and clinical translation of CDK12/13 inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Cancer researchers hit a bullseye with new drug target for Ewing sarcoma - ecancer [ecancer.org]

- 6. Innovative Breakthrough in Ewing Sarcoma Research [nfcr.org]

- 7. EWS/FLI confers tumor cell synthetic lethality to CDK12 inhibition in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BSJ-01-175 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSJ-01-175 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] Its primary role in the DNA Damage Response (DDR) is to suppress the transcription of key DDR genes, thereby inducing a "BRCAness" phenotype in cancer cells. This disruption of DNA repair pathways presents a promising therapeutic strategy, particularly in combination with other agents that target DNA integrity. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its effects on the DNA Damage Response by covalently binding to and inhibiting CDK12 and CDK13.[1] These kinases are critical for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a process essential for the transcriptional elongation of a specific subset of genes, including many involved in the DDR.[1][3] By inhibiting CDK12/13, this compound prevents the efficient transcription of these DDR genes, leading to a reduction in the levels of key repair proteins such as BRCA1 and BRCA2.[2] This creates a state of "BRCAness," where the cancer cells become deficient in homologous recombination repair, rendering them more susceptible to DNA damaging agents and PARP inhibitors.

Below is a diagram illustrating the signaling pathway affected by this compound.

Quantitative Data

The following tables summarize the quantitative data available for this compound, demonstrating its potency and effect on DDR gene expression.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Genotype | IC50 (nM) |

| Kelly | Wild Type CDK12 | 42.2 |

| Kelly | CDK12 C1039F Mutant | 225.3 |

Data from MedChemExpress, citing Jiang et al., Eur J Med Chem, 2021.[2]

Table 2: Effect of this compound on DDR Gene Expression in Jurkat Cells

| Gene | Treatment | Fold Change vs. Control |

| BRCA1 | This compound (4h) | Downregulated |

| BRCA2 | This compound (4h) | Downregulated |

Qualitative data from Jiang et al., Eur J Med Chem, 2021. Specific fold-change values were not provided in the primary publication.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the information available in the primary literature and standard laboratory procedures.

Cell Viability Assay (CellTiter-Glo®)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., Kelly)

-

Complete culture medium (e.g., RPMI + 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Plating: Seed cells into 96-well opaque-walled plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the lyophilized substrate according to the manufacturer's instructions.

-

Reagent Addition: Equilibrate the plates to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Reading: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the average background luminescence (from no-cell control wells) from all other readings. Normalize the data to the vehicle control. Plot the normalized luminescence against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Quantitative Real-Time PCR (RT-qPCR)

This protocol is used to quantify the changes in mRNA expression levels of DDR genes following treatment with this compound.

References

BSJ-01-175: A Technical Guide to Targeted Gene Downregulation via CDK12/13 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

BSJ-01-175 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3][4][5] This technical whitepaper provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the downregulation of specific target genes. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive resource for researchers in oncology and drug development. This compound demonstrates significant potential in cancer therapy, particularly in Ewing sarcoma, by inhibiting the transcription of genes involved in the DNA damage response (DDR), such as BRCA1 and BRCA2.[3][6]

Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and gene transcription. The transcriptional CDKs, particularly CDK12 and its homolog CDK13, have emerged as important targets in cancer therapy. They play a key role in regulating the transcription of a specific set of genes, including those involved in the DNA damage response (DDR).[3][6] this compound is a novel covalent inhibitor that demonstrates high selectivity for CDK12 and CDK13.[1][2][3][4][5] Its mechanism of action involves the covalent modification of a cysteine residue, Cys1039, located in the C-terminal extension of the CDK12 kinase domain.[6] This irreversible binding leads to the potent inhibition of RNA polymerase II (RNAPII) phosphorylation, which in turn results in the downregulation of CDK12-dependent genes.[1][2][3][4][6]

Mechanism of Action

This compound acts as a dual inhibitor of CDK12 and CDK13. The core mechanism involves the following steps:

-

Covalent Binding: this compound forms a covalent bond with Cysteine 1039 on CDK12.[6]

-

Inhibition of Kinase Activity: This binding event inhibits the kinase activity of the CDK12/Cyclin K complex.

-

Reduced RNAPII Phosphorylation: The primary substrate of CDK12 is the C-terminal domain (CTD) of RNA Polymerase II, specifically at the Serine 2 position (Ser2). Inhibition of CDK12 by this compound leads to a significant reduction in p-Ser2 levels.[6]

-

Transcriptional Repression: Phosphorylation of Ser2 is critical for transcriptional elongation. Reduced p-Ser2 levels lead to premature transcript termination and downregulation of a specific subset of genes, many of which are involved in the DNA damage response.[6]

Signaling Pathway Diagram

Caption: Mechanism of this compound action.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| CDK12 | 155 | Biochemical Kinase Assay |

| Kelly Cells | 225.3 | Antiproliferative Assay |

Data sourced from MedchemExpress and Jiang et al., 2021.[1][2]

Table 2: Cellular Effects of this compound

| Cell Line | Treatment | Effect |

| Jurkat Cells | 4-hour treatment | Downregulation of BRCA1 and BRCA2 gene expression.[2] |

| Jurkat Cells | 500 nM | Significant reduction in phosphorylated RNA Polymerase II (p-Ser2).[2] |

| TC71 Ewing Sarcoma Cells | 0-10 µM for 72 hours | Slight decrease in cell activity compared to THZ531.[1] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment Regimen | Outcome |

| Ewing Sarcoma PDX Mouse Model | 10 mg/kg, i.p., daily for 3 weeks | Significant suppression of tumor growth.[1][6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are based on published literature and standard laboratory practices.

Western Blot for Phosphorylated RNA Polymerase II

Objective: To determine the effect of this compound on the phosphorylation of RNA Polymerase II at Serine 2.

Protocol:

-

Cell Culture and Treatment: Culture Jurkat cells in appropriate media. Treat cells with 500 nM this compound or DMSO (vehicle control) for the desired time points.

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an 8-10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Ser2-RNAPII and total RNAPII overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities using densitometry software and normalize p-Ser2 levels to total RNAPII.

Experimental Workflow Diagram

Caption: Western Blot experimental workflow.

RT-qPCR for Target Gene Expression

Objective: To quantify the downregulation of BRCA1 and BRCA2 mRNA levels following treatment with this compound.

Protocol:

-

Cell Treatment: Treat Jurkat cells with this compound (e.g., 500 nM) or DMSO for 4 hours.

-

RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Quantitative PCR: Perform real-time PCR using a suitable qPCR master mix and primers specific for BRCA1, BRCA2, and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model of Ewing sarcoma.

Protocol:

-

Cell Implantation: Subcutaneously implant Ewing sarcoma cells (e.g., TC71) into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and vehicle control groups.

-

Treatment Administration: Administer this compound at 10 mg/kg via intraperitoneal (i.p.) injection daily for 21 days. The vehicle group receives the corresponding vehicle solution.

-

Tumor Monitoring: Measure tumor volume and body weight every 2-3 days.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Compare tumor growth between the treated and control groups.

Conclusion

This compound is a highly selective and potent covalent inhibitor of CDK12/13 that effectively downregulates the transcription of key DNA damage response genes. This whitepaper provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The information presented herein should serve as a valuable resource for researchers investigating novel cancer therapeutics and the role of transcriptional regulation in oncology. The promising in vivo efficacy of this compound in Ewing sarcoma models warrants further investigation and clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 6. researchgate.net [researchgate.net]

BSJ-01-175: A Paradigm of Cancer Cell Selectivity Through Targeted CDK12/13 Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quest for therapeutic agents that selectively target cancer cells while sparing their healthy counterparts is a central dogma of modern oncology. BSJ-01-175, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13), has emerged as a promising candidate in this endeavor. This technical guide delineates the core principles underlying the cancer cell selectivity of this compound, presenting a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the pertinent signaling pathways. This compound's unique mode of action, which involves the targeted disruption of the DNA Damage Response (DDR) pathway in cancer cells, underscores its potential as a precision therapeutic.

Introduction

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a pivotal role in regulating the cell cycle and transcription. While many early CDK inhibitors showed limited success due to a lack of specificity, the development of inhibitors targeting transcriptional CDKs, such as CDK12 and CDK13, has opened new avenues for cancer therapy. This compound is a next-generation covalent inhibitor that demonstrates exquisite selectivity for CDK12/13.[1][2][3][4][5][6][7] This selectivity is paramount to its favorable therapeutic window, minimizing off-target effects and toxicity to normal, non-cancerous cells.

This compound exerts its anti-cancer effects by covalently binding to a specific cysteine residue (Cys1039) in the kinase domain of CDK12.[3] This irreversible inhibition leads to the downregulation of critical genes involved in the DNA Damage Response (DDR), such as BRCA1 and BRCA2.[2] The compromised DDR machinery renders cancer cells, which often harbor a higher intrinsic level of DNA damage, highly susceptible to apoptosis. This technical guide will provide a granular examination of the data supporting the cancer cell selectivity of this compound and the experimental methodologies used to generate these findings.

Quantitative Data on the Selectivity of this compound

The selective cytotoxicity of this compound towards cancer cells is a cornerstone of its therapeutic potential. This selectivity is quantitatively demonstrated through various in vitro assays that compare its effects on cancer cell lines versus normal, non-cancerous cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |

| Kelly | Neuroblastoma (with CDK12 C1039F mutation) | 225.3 | CellTiter-Glo (72h) | [8] |

| TC71 | Ewing Sarcoma | Data indicates a slight decrease in activity compared to THZ531 | Cell Viability Assay (72h) | [2] |

Note: The available public data on the IC50 values of this compound in a comprehensive panel of cancer versus normal cell lines is limited. The data presented here is based on currently accessible research.

Table 2: Evidence for Target Engagement and Selectivity

| Experiment | Cell Line/System | Observation | Implication for Selectivity | Reference |

| Covalent Binding Assay | CDK12/Cyclin K complex | Mass spectrometry confirms covalent modification of Cys1039 on CDK12. | Demonstrates direct and specific target engagement. | [3] |

| Rescue Experiment | Jurkat cells | Pre-treatment with this compound prevents the binding of a biotinylated CDK7/12/13 probe (THZ1-biotin) to CDK12/13. | Confirms target engagement in a cellular context. | [9] |

| Mutant vs. Wild-Type Viability | Not Specified | A 5-fold increase in cell viability is observed in cells with a Cys1039 mutation compared to wild-type cells when treated with this compound. | Highlights the critical role of the covalent interaction for cytotoxicity, a feature exploited for selectivity. | [2] |

Signaling Pathways Modulated by this compound

The selective cytotoxicity of this compound is intrinsically linked to its ability to modulate specific signaling pathways that are often dysregulated in cancer.

Inhibition of CDK12/13 and Disruption of the DNA Damage Response

The primary mechanism of action of this compound is the inhibition of CDK12/13, which are critical for the transcription of long genes, including many essential components of the DDR pathway.

Caption: this compound inhibits CDK12/13, leading to impaired DDR and apoptosis in cancer cells.

Potential for Immune Modulation via STING Pathway Activation

Recent studies have suggested a link between CDK12/13 inactivation and the activation of the STING (Stimulator of Interferon Genes) pathway. This can lead to an enhanced anti-tumor immune response.

Caption: Inhibition of CDK12/13 by this compound may induce an anti-tumor immune response via STING.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Workflow Diagram:

Caption: Workflow for determining cell viability and calculating IC50 values.

Protocol:

-

Cell Plating: Seed cells (both cancer and normal cell lines) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a microplate reader.

-

Data Analysis: Plot the luminescence values against the log of the compound concentration and use a non-linear regression model to calculate the IC50 values.

Western Blotting for DDR Protein Expression

This technique is used to detect the levels of specific proteins, such as BRCA1 and BRCA2, to confirm the downstream effects of CDK12/13 inhibition.

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against DDR proteins (e.g., anti-BRCA1, anti-BRCA2) and a loading control (e.g., anti-β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound represents a significant advancement in the development of selective cancer therapeutics. Its unique covalent mechanism of action and its targeted effect on the DDR pathway in cancer cells provide a clear rationale for its observed selectivity. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future research should focus on expanding the quantitative analysis of its selectivity across a broader range of cancer and normal cell types and further elucidating the interplay between CDK12/13 inhibition and the host immune system.

References

- 1. The promise and current status of CDK12/13 inhibition for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CDK12/13 inactivation triggers STING-mediated antitumor immunity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

BSJ-01-175: A Technical Overview of its Efficacy in Cancer

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the efficacy of BSJ-01-175, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13). The information presented herein is collated from preclinical studies and focuses on the cancers in which this compound has shown therapeutic potential.

Executive Summary

This compound has demonstrated significant preclinical efficacy, most notably in Ewing sarcoma .[1][2][3][4][5] Its mechanism of action, centered on the inhibition of the transcriptional regulatory kinases CDK12 and CDK13, leads to the downregulation of genes critical for the DNA Damage Response (DDR). This creates a synthetic lethal vulnerability in specific cancer types, highlighting its potential as a targeted therapeutic agent.

Mechanism of Action: Targeting Transcriptional Addiction and DNA Repair

This compound functions as a covalent inhibitor of CDK12 and its close homolog CDK13.[2][6][7] These kinases play a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II. The inhibition of CDK12/13 by this compound leads to a significant reduction in the expression of a specific subset of genes, many of which are integral to the DNA Damage Response (DDR) pathway, including BRCA1 and BRCA2.[1] This disruption of DNA repair mechanisms is particularly detrimental to cancer cells that are under high replicative stress and are heavily reliant on a functional DDR pathway for survival. In cancers such as Ewing sarcoma, which is characterized by the EWS/FLI1 fusion protein, there is a synthetic lethal relationship with CDK12 inhibition, making this compound a promising therapeutic strategy.[4]

Efficacy Data

The primary focus of preclinical studies on this compound has been on Ewing sarcoma, with promising results observed in both in vitro and in vivo models.

Quantitative Efficacy Data

| Cancer Type | Model System | Compound | Metric | Value | Reference(s) |

| Ewing Sarcoma | Biochemical Assay | This compound | IC50 (CDK12) | 155 nM | [3] |

| Ewing Sarcoma | Patient-Derived Xenograft (PDX) | This compound | Tumor Growth | Significant Suppression | [1][6] |

Experimental Protocols

In Vivo Efficacy in Ewing Sarcoma Patient-Derived Xenograft (PDX) Model

A key study demonstrating the in vivo potential of this compound utilized a patient-derived xenograft (PDX) model of Ewing sarcoma.

-

Animal Model: Immunocompromised mice.

-

Tumor Implantation: Subcutaneous implantation of tumor fragments from a patient with Ewing sarcoma.

-

Treatment Group: this compound administered at a dose of 10 mg/kg.[1][6]

-

Administration: Intraperitoneal (i.p.) injection, once daily.[1][6]

-

Treatment Duration: 3 weeks.[6]

-

Control Group: Vehicle control administered on the same schedule.

-

Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition. The study reported a significant suppression of tumor growth in the this compound treated group compared to the control group.[1][6]

Potential Applications in Other Cancers

The mechanism of this compound suggests that its efficacy may extend beyond Ewing sarcoma. Cancers with a "BRCAness" phenotype, characterized by deficiencies in DNA repair pathways, could be susceptible to CDK12/13 inhibition. While specific data for this compound is not yet available, the broader class of CDK12/13 inhibitors has shown promise in preclinical models of triple-negative breast cancer (TNBC) and T-cell acute lymphoblastic leukemia (T-ALL).[1] Further investigation into the efficacy of this compound in these and other malignancies with similar molecular vulnerabilities is warranted. The potential for combination therapies, particularly with PARP inhibitors, also represents a promising avenue for future research.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EWS/FLI Confers Tumor Cell Synthetic Lethality to CDK12 Inhibition in Ewing Sarcoma [dspace.mit.edu]

- 5. answers.childrenshospital.org [answers.childrenshospital.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

BSJ-01-175: A Novel Covalent Inhibitor of CDK12/13 for Ewing Sarcoma

A Technical Whitepaper for Researchers and Drug Development Professionals

Foreword: Ewing sarcoma, a rare and aggressive cancer of the bone and soft tissues, presents a significant therapeutic challenge, particularly in metastatic and recurrent settings. The discovery of the EWS-FLI1 fusion protein as a primary oncogenic driver has paved the way for targeted therapies. This document provides an in-depth technical overview of a promising new therapeutic agent, BSJ-01-175, a first-in-class, selective, and covalent dual inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13), which has demonstrated significant preclinical efficacy in Ewing sarcoma models.

Introduction to this compound

This compound is a potent and highly selective covalent inhibitor of CDK12 and CDK13, two kinases that play a critical role in the regulation of gene transcription.[1][2][3][4] Developed as a derivative of THZ531, this compound was optimized for improved solubility and metabolic stability, resulting in a compound with suitable properties for in vivo studies.[5][6] Its mechanism of action involves the covalent modification of a specific cysteine residue in the kinase domain of CDK12, leading to the inhibition of RNA Polymerase II phosphorylation and the subsequent downregulation of genes involved in the DNA damage response (DDR).[5][7] This targeted disruption of transcriptional processes has shown particular promise in cancers that are dependent on specific transcriptional programs for their survival and proliferation, such as Ewing sarcoma.

Mechanism of Action

This compound exerts its therapeutic effect through a precise and irreversible mechanism. The compound covalently binds to Cysteine 1039 (Cys1039) located in a C-terminal extension of the CDK12 kinase domain.[5][7] This covalent interaction leads to the potent and selective inhibition of CDK12/13 kinase activity. The inhibition of CDK12/13 disrupts the phosphorylation of the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. Consequently, the expression of a specific subset of genes, many of which are involved in the DNA damage response pathway, including BRCA1 and BRCA2, is downregulated.[1][6] This "BRCAness" phenotype can sensitize cancer cells to other therapeutic agents, such as PARP inhibitors.

Preclinical Efficacy in Ewing Sarcoma

This compound has demonstrated significant anti-tumor activity in preclinical models of Ewing sarcoma. In a patient-derived xenograft (PDX) mouse model, treatment with this compound resulted in a significant suppression of tumor growth.[5][6][7]

| Parameter | Value | Reference |

| In Vivo Model | Patient-Derived Xenograft (PDX) of Ewing Sarcoma (TC71) | [1][5][6] |

| Dosing Regimen | 10 mg/kg, once daily | [1][5][6] |

| Administration | Intraperitoneal (i.p.) | [1][5][6] |

| Treatment Duration | 3 weeks | [1] |

| Outcome | Significant suppression of tumor growth | [1][5][6] |

Experimental Protocols

In Vivo Xenograft Study

-

Animal Model: Female nude mice (BALB/c, 7-8 weeks of age) were used for the study.[1]

-

Tumor Implantation: TC71 Ewing sarcoma cells were implanted into the mice.

-

Treatment Group: Mice were treated with this compound at a dose of 10 mg/kg.

-

Administration: The drug was administered intraperitoneally once daily for a duration of 3 weeks.[1]

-

Control Group: A vehicle control group was included in the study.

-

Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition.

Relevant Signaling Pathways in Ewing Sarcoma

Ewing sarcoma is characterized by the EWS-FLI1 fusion protein, which acts as an aberrant transcription factor, driving the expression of genes that promote cell proliferation and survival.[8][9] Several key signaling pathways are dysregulated in Ewing sarcoma, representing potential targets for therapeutic intervention.

-

IGF-1R Pathway: The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is frequently hyperactivated in Ewing sarcoma and plays a crucial role in tumor growth and cell migration.[8][9][10]

-

Hedgehog/GLI1 Pathway: The EWS-FLI1 fusion protein can upregulate GLI1, a key transcription factor in the Hedgehog signaling pathway, which is important for maintaining the malignant phenotype.[8][9][10]

-

Wnt/β-catenin Pathway: Aberrations in the Wnt/β-catenin pathway have also been implicated in the pathogenesis of Ewing sarcoma.[10]

-

Notch Pathway: The Notch signaling pathway may be inhibited by the EWS-FLI1 fusion protein.[10]

Future Directions

The preclinical success of this compound in Ewing sarcoma models provides a strong rationale for its further development. Future research should focus on:

-

Clinical Trials: The initiation of Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors, including Ewing sarcoma.

-

Combination Therapies: Exploring the synergistic potential of this compound with other targeted agents, such as PARP inhibitors, or with standard chemotherapy regimens used in the treatment of Ewing sarcoma.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.

Conclusion

This compound represents a novel and promising therapeutic strategy for the treatment of Ewing sarcoma. Its unique mechanism of action, involving the covalent inhibition of CDK12/13 and the subsequent disruption of the DNA damage response pathway, offers a targeted approach to combat this aggressive cancer. The compelling preclinical data warrant the continued investigation of this compound in clinical settings, with the hope of providing a new and effective treatment option for patients with Ewing sarcoma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 2227392-55-2|DC Chemicals [dcchemicals.com]

- 3. targetmol.cn [targetmol.cn]

- 4. This compound - Immunomart [immunomart.com]

- 5. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Exploiting Signaling Pathways and Immune Targets Beyond the Standard of Care for Ewing Sarcoma [frontiersin.org]

- 9. Exploiting Signaling Pathways and Immune Targets Beyond the Standard of Care for Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Pathogenesis of Ewing Sarcoma: New Therapeutic and Transcriptional Targets - PMC [pmc.ncbi.nlm.nih.gov]

The Covalent Engagement of BSJ-01-175 with Cys1039 of CDK12: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of BSJ-01-175, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). A derivative of the earlier compound THZ531, this compound demonstrates improved potency, selectivity, and pharmacokinetic properties, making it a promising candidate for therapeutic development, particularly in oncology.[1][2] This document details the covalent binding of this compound to a specific cysteine residue, Cys1039, within the kinase domain of CDK12, a critical interaction for its inhibitory activity.

Mechanism of Covalent Inhibition

This compound achieves its potent and selective inhibition of CDK12 and its close homolog CDK13 through the formation of a covalent bond with a non-catalytic cysteine residue, Cys1039 (in CDK12) and Cys1017 (in CDK13), located in a C-terminal extension from the kinase domain.[1][2][3] This covalent interaction is irreversible and leads to the sustained inhibition of the kinase activity of CDK12/13. The formation of this bond has been unequivocally confirmed through mass spectrometry and X-ray crystallography.[1][3]

The selectivity of this compound for CDK12/13 is attributed to the unique spatial location of Cys1039, which is accessible to the inhibitor's reactive moiety.[1][3] This targeted covalent modification allows for high potency and prolonged duration of action, as the kinase is permanently inactivated.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its biochemical potency, cellular activity, and in vivo efficacy.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | IC₅₀ (nM) | Assay Type |

| CDK12 | Data not available in abstracts | Radiometric Kinase Assay |

| CDK13 | Data not available in abstracts | Radiometric Kinase Assay |

| CDK2 | Data not available in abstracts | Invitrogen ADAPTA or Z'-LYTE |

| CDK7 | Data not available in abstracts | Invitrogen ADAPTA or Z'-LYTE |

| CDK9 | Data not available in abstracts | Invitrogen ADAPTA or Z'-LYTE |

Further details on specific IC₅₀ values would require access to the full publication.

Table 2: Cellular and In Vivo Efficacy of this compound

| Parameter | Value/Observation | Model System |

| Cellular Activity | Potent inhibition of RNA polymerase II phosphorylation.[1][2][4][5][6] | Cancer cell lines |

| Gene Expression | Downregulation of CDK12-targeted genes, including BRCA1 and BRCA2.[2][4] | Cancer cell lines |

| In Vivo Efficacy | Significant suppression of tumor growth.[4] | Ewing sarcoma patient-derived xenograft (PDX) mouse model |

| Dosing Regimen | 10 mg/kg, once a day, intraperitoneal administration.[1][2][5] | PDX mouse model |

Experimental Protocols

Detailed methodologies for the key experiments that established the covalent binding of this compound to Cys1039 are outlined below.

Mass Spectrometry Analysis for Covalent Adduct Confirmation

Objective: To determine if this compound forms a covalent bond with CDK12 and to identify the specific site of modification.

Protocol:

-

Incubation: Recombinant CDK12/Cyclin K complex is incubated with a 10-fold molar excess of this compound at room temperature for 1 hour. A DMSO control is run in parallel.[1]

-

LC-MS Analysis of Intact Protein: The reaction products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect any mass shift in the CDK12 and Cyclin K proteins. An increase in the mass of CDK12 corresponding to the molecular weight of this compound would indicate covalent binding.[1]

-

Proteolytic Digestion: The protein complex labeled with this compound is digested with a protease (e.g., GluC) to generate smaller peptide fragments.[1]

-

CE-MS/MS Analysis of Peptides: The resulting proteolytic fragments are analyzed by Capillary Electrophoresis-Mass Spectrometry (CE-MS) or LC-MS/MS.[1] The MS/MS spectrum of the modified peptide is then used to pinpoint the exact amino acid residue to which this compound is attached.[1]

X-ray Crystallography for Structural Determination

Objective: To visualize the three-dimensional structure of the CDK12/Cyclin K complex in a covalent bond with this compound.

Protocol:

-

Complex Formation: The CDK12/Cyclin K complex is incubated with an excess of this compound to ensure complete covalent labeling.

-

Purification: The covalently modified protein-inhibitor complex is purified to remove any unbound inhibitor.

-

Crystallization: The purified complex is subjected to crystallization screening to obtain well-ordered crystals suitable for X-ray diffraction.

-

Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data is collected. The data is then processed to solve the three-dimensional structure of the complex, revealing the precise atomic interactions between this compound and CDK12, including the covalent bond to Cys1039. A 3.0 Å resolution crystal structure has been reported.[1][2][5]

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound, the experimental workflow for confirming its covalent binding, and its development from a precursor compound.

Caption: Signaling pathway of CDK12/13 inhibition by this compound.

Caption: Workflow for confirming covalent binding of this compound.

Caption: Development of this compound from its precursor, THZ531.

References

- 1. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound|CAS 2227392-55-2|DC Chemicals [dcchemicals.com]

Methodological & Application

Application Notes and Protocols for BSJ-01-175, a Selective CDK12/13 Covalent Inhibitor

These application notes provide detailed protocols for utilizing BSJ-01-175, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13), in cell culture experiments. This compound has demonstrated significant activity against various cancer cell lines by inhibiting RNA polymerase II phosphorylation and downregulating the transcription of key DNA damage response (DDR) genes.[1][2][3]

Data Presentation

Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Notes |

| Biochemical IC₅₀ (CDK12) | 155 nM | Recombinant CDK12/CycK | Represents a 3-fold decrease in potency compared to its precursor, THZ531.[2] |

| Cell Viability (Kelly WT vs. CDK12 C1039F) | 5-fold increase in viability in mutant cells | Kelly (neuroblastoma) | Demonstrates that the activity of this compound is dependent on the covalent binding to Cys1039 of CDK12.[1] |

| Cell Proliferation (TC71) | Slight decrease in activity compared to THZ531 | TC71 (Ewing sarcoma) | Indicates comparable, though slightly reduced, anti-proliferative effects against this cell line relative to the parent compound.[1] |

| Gene Expression (BRCA1 & BRCA2) | Suppression of transcription | Cancer cell lines | Treatment with this compound at concentrations up to 5 µM leads to the downregulation of these critical DDR genes.[1] |

| In Vivo Tumor Growth | Significant suppression | Ewing Sarcoma PDX model | Daily intraperitoneal administration of 10 mg/kg for 3 weeks resulted in a significant reduction in tumor growth.[1][2] |

Experimental Protocols

General Cell Culture and Maintenance

This protocol provides guidelines for the culture of Jurkat (T-cell leukemia) and Kelly (neuroblastoma) cells, which have been utilized in studies with this compound.

Materials:

-

RPMI-1640 Medium (for Jurkat and Kelly cells)[2]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (for Kelly cells)

-

T-75 cell culture flasks

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Complete Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing and Seeding:

-

Rapidly thaw a cryovial of cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

-

Transfer the cell suspension to a T-75 flask and incubate.

-

-

Cell Line Maintenance:

-

Jurkat (Suspension): Split the culture every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

Kelly (Adherent): When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio in fresh flasks.

-

This compound Stock Solution Preparation and Application

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0-10 µM). Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability/Proliferation Assay

This protocol describes a method to assess the effect of this compound on the viability and proliferation of cancer cell lines using a luminescent ATP-based assay (e.g., CellTiter-Glo®).

Materials:

-

96-well, flat-bottom, opaque-walled plates

-

Cells of interest (e.g., Kelly, TC71)

-

Complete culture medium

-

This compound working solutions

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]

-

-

Assay and Measurement:

-

Equilibrate the plate and the assay reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (no-cell control) from all experimental wells.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

Plot the results as a dose-response curve to calculate the IC₅₀ value.

-

Western Blot for RNA Polymerase II Phosphorylation

This protocol details the procedure to detect changes in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II following treatment with this compound.

Materials:

-

6-well plates

-

Cells of interest (e.g., Jurkat)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNA Pol II Ser2, anti-total RNA Pol II, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 6 hours).[2]

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Imaging:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative levels of phosphorylated and total RNA Polymerase II.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Testing

Caption: General workflow for testing this compound in cell culture.

References

Application Notes and Protocols: In Vivo Dosing of BSJ-01-175 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the in vivo administration of BSJ-01-175, a potent and selective dual covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13), in mouse models of cancer.

Introduction

This compound is a small molecule inhibitor that demonstrates high selectivity and efficacy in downregulating genes targeted by CDK12, particularly those involved in the DNA Damage Response (DDR) pathway, such as BRCA1 and BRCA2.[1][2] By inhibiting CDK12/13, this compound disrupts DNA repair mechanisms in cancer cells, leading to a "BRCAness" phenotype and increased sensitivity to DNA-damaging agents.[1] This compound has shown significant anti-tumor activity in vivo, particularly in Ewing sarcoma models.[1][3][4]

Mechanism of Action

This compound functions as a covalent inhibitor, forming a bond with Cys1039 in the kinase domain of CDK12.[1][3] This irreversible binding potently inhibits the phosphorylation of RNA polymerase II, which in turn leads to the downregulation of transcription for a specific subset of genes, including key components of the DDR pathway.[1][2][5] The resulting impairment of DNA repair can induce synthetic lethality in cancers with specific genetic backgrounds or enhance the efficacy of other cancer therapies.

Figure 1: Signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in mouse models.

Table 1: In Vivo Dosing Regimen

| Parameter | Value | Reference |

| Compound | This compound | [1][2][3][4] |

| Animal Model | Female nude mice (BALB/c, 7-8 weeks) | [2] |

| Tumor Model | TC71 Ewing sarcoma cells (Patient-Derived Xenograft - PDX) | [1][2] |

| Dose | 10 mg/kg | [1][2][3][4] |

| Route of Administration | Intraperitoneal (i.p.) | [1][2][3][4] |

| Frequency | Daily | [2] |

| Duration | 3 weeks | [2] |

Table 2: In Vivo Efficacy

| Endpoint | Result | Reference |

| Tumor Growth | Significant suppression throughout the 3-week treatment period | [2] |

Table 3: Pharmacokinetic Properties

| Parameter | Finding | Reference |

| Pharmacokinetics | Moderate pharmacokinetic properties | [1][3][4] |

| Metabolic Stability | Improved microsomal stability compared to parent compounds | [3] |

Experimental Protocols

This section provides a detailed methodology for the in vivo administration of this compound in a mouse xenograft model.

Materials and Reagents

-

This compound (MedchemExpress, Cat. No. HY-136345)

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Female nude mice (BALB/c, 7-8 weeks of age)

-

TC71 Ewing sarcoma cells

-

Syringes and needles for injection

-

Standard animal housing and monitoring equipment

Formulation of this compound for In Vivo Dosing

A specific formulation is required to ensure the solubility and bioavailability of this compound for intraperitoneal administration.

-

Prepare a stock solution: Dissolve this compound in DMSO to create a 25.0 mg/mL stock solution.

-

Prepare the vehicle: In a sterile tube, mix 400 µL of PEG300 and 50 µL of Tween-80.

-

Prepare the final dosing solution: Add 100 µL of the 25.0 mg/mL this compound stock solution to the PEG300 and Tween-80 mixture. Mix thoroughly.

-

Final dilution: Add 450 µL of saline to the mixture to achieve a final volume of 1 mL and a this compound concentration of 2.5 mg/mL. Ensure the final solution is clear.

Note: This protocol yields a clear solution of 2.5 mg/mL. For continuous dosing periods exceeding half a month, this formulation should be used with caution.[2]

Xenograft Mouse Model and Dosing Procedure

The following workflow outlines the key steps for establishing the tumor model and administering this compound.

Figure 2: Experimental workflow for in vivo dosing.

-

Animal Acclimation: Allow female nude mice (7-8 weeks old) to acclimate to the housing conditions for at least one week prior to the start of the experiment.

-

Tumor Cell Implantation: Subcutaneously implant TC71 Ewing sarcoma cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Dosing: Administer this compound intraperitoneally at a dose of 10 mg/kg daily for 3 weeks. The control group should receive the vehicle solution following the same schedule.

-

Monitoring: Throughout the treatment period, monitor tumor volume and animal body weight.

Conclusion

This compound is a promising therapeutic agent that has demonstrated significant in vivo efficacy in preclinical mouse models of Ewing sarcoma. The protocols and data presented in these application notes provide a comprehensive guide for researchers planning to conduct in vivo studies with this compound. Adherence to the specified formulation and dosing regimen is critical for achieving optimal therapeutic outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound|CAS 2227392-55-2|DC Chemicals [dcchemicals.com]

Application Notes and Protocols for BSJ-01-175: A Potent and Selective Covalent Inhibitor of CDK12/13 for RNA Polymerase II Phosphorylation Inhibition

For Research Use Only.

Introduction

BSJ-01-175 is a highly potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and its close homolog CDK13.[1][2] These transcriptional CDKs play a crucial role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II), particularly at the Serine 2 (Ser2) position.[1] Inhibition of CDK12/13 by this compound leads to a significant reduction in RNAP II Ser2 phosphorylation, subsequently causing downregulation of a specific subset of genes, including those involved in the DNA damage response (DDR) pathway, such as BRCA1 and BRCA2.[2] This targeted disruption of transcription makes this compound a valuable tool for studying transcriptional regulation and a potential therapeutic agent in cancers dependent on CDK12/13 activity, such as Ewing sarcoma.[3][4]

This compound exhibits its inhibitory effect through the formation of a covalent bond with Cysteine 1039 (Cys1039) located in a C-terminal extension of the CDK12 kinase domain.[1] This irreversible binding contributes to its high potency and sustained cellular activity.

These application notes provide detailed protocols for the use of this compound in various in vitro and in vivo experimental settings to aid researchers, scientists, and drug development professionals in their studies.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₃₀H₃₃ClN₆O₂ |

| Molecular Weight | 545.08 g/mol |

| CAS Number | 2227392-55-2 |

| Appearance | To be determined |

| Solubility | To be determined |

| Storage | Store at -20°C for long-term storage (months to years) or 0-4°C for short-term storage (days to weeks). Shipped at ambient temperature.[5] |

Mechanism of Action and Signaling Pathway

This compound selectively targets and covalently modifies CDK12 and CDK13. This inhibition prevents the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Serine 2, a critical step for transcriptional elongation of specific genes, including those involved in the DNA Damage Response (DDR).

Quantitative Data

In Vitro Kinase Inhibitory Activity

| Kinase | IC₅₀ (nM) |

| CDK12 | 155 |

| CDK13 | Not explicitly quantified, but this compound is a dual inhibitor. |

| CDK2 | >10,000 |

| CDK7 | 4,500 |

| CDK9 | 1,300 |

| Table based on data from a radiometric kinase assay.[1] |

Kinase Selectivity Profile (KiNativ™)

| Kinase | Inhibition (%) at 1 µM |

| CRK7/CDK12 | 76.8 |

| DNAPK | 60.9 |

| RSK2 domain1 | 58.6 |

| CDK7 | 57.5 |

| This table highlights the top inhibited kinases from an intracellular KiNativ™ profiling assay, demonstrating the selectivity of this compound for CDK12.[1] |

In Vivo Pharmacokinetics in Mice

| Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUCₗₐₛₜ (h·ng/mL) | T₁/₂ (h) |

| IV | 3 | - | 1511 | 1832 | 2.2 |

| PO | 10 | 2 | 272 | 1043 | 17 |

| Pharmacokinetic parameters of this compound in female BALB/c nude mice.[2] |

Experimental Protocols

Protocol 1: In Vitro CDK12/13 Radiometric Kinase Assay

This protocol is adapted from the methodology used to characterize this compound and its analogs.[1]

Materials:

-

Recombinant CDK12/Cyclin K and CDK13/Cyclin K

-

His-c-Myc (aa 17–167) substrate

-

This compound

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

-

In a reaction tube, combine the kinase, substrate, and this compound (or DMSO for control) in the kinase reaction buffer.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a fixed time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Protocol 2: Western Blotting for Phospho-RNA Polymerase II (Ser2)

This protocol provides a general guideline for detecting changes in RNAP II Ser2 phosphorylation upon treatment with this compound. Optimization may be required for specific cell lines and experimental conditions.

Materials:

-

Cell line of interest (e.g., Jurkat, Kelly)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-RNA Polymerase II (Ser2)

-

Anti-total RNA Polymerase II

-

Anti-β-actin or other loading control

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 6 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Quantify protein concentration.

-

Prepare protein lysates for SDS-PAGE by adding loading buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-RNAP II (Ser2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe for total RNAP II and a loading control.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[2][6]

Materials:

-

Cell line of interest (e.g., TC71 Ewing sarcoma cells)

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate and allow them to attach.

-

Treat cells with a serial dilution of this compound.

-

Incubate for the desired time (e.g., 72 hours).[2]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-